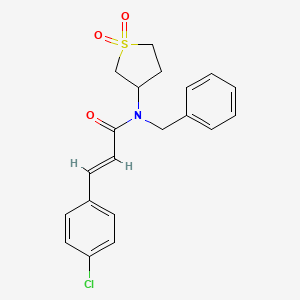![molecular formula C25H27N3O2S B12141448 N-{3-[(morpholin-4-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide](/img/structure/B12141448.png)
N-{3-[(morpholin-4-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(morpholin-4-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide is a complex organic compound that features a morpholine ring, a pyridine ring, and a tetrahydrobenzothiophene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(morpholin-4-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydrobenzothiophene core, followed by the introduction of the morpholine and pyridine rings through nucleophilic substitution reactions. The final step involves the formation of the benzamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
N-{3-[(morpholin-4-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated version of the compound.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that makes it useful in the study of cellular processes.
Industry: The compound could be used in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-{3-[(morpholin-4-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-{3-[(morpholin-4-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide
- N-{3-[(morpholin-4-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}propionamide
Uniqueness
N-{3-[(morpholin-4-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C25H27N3O2S |
|---|---|
分子量 |
433.6 g/mol |
IUPAC 名称 |
N-[3-[morpholin-4-yl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H27N3O2S/c29-24(18-8-2-1-3-9-18)27-25-22(19-10-4-5-12-21(19)31-25)23(20-11-6-7-13-26-20)28-14-16-30-17-15-28/h1-3,6-9,11,13,23H,4-5,10,12,14-17H2,(H,27,29) |
InChI 键 |
NGILJVYBLDUJKV-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=N4)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,4-dichlorophenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12141368.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12141377.png)
![3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one](/img/structure/B12141380.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12141382.png)
![Benzo[b]thiophene-2-carboxamide, 3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI)](/img/structure/B12141388.png)
![N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12141396.png)

![(4E)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12141416.png)
![2-Methyl-3-(4-methylpiperidine-1-carbonyl)benzo[f]benzofuran-4,9-quinone](/img/structure/B12141420.png)
![(3Z)-5-bromo-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12141422.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12141423.png)

![N-(5-acetamido-2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12141435.png)
![(5Z)-3-butyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12141444.png)
